Methyl 3-bromo-2-cyano-5-hydroxybenzoate
Description
Methyl 3-bromo-2-cyano-5-hydroxybenzoate is a substituted benzoate ester characterized by a bromo group at position 3, a cyano group at position 2, and a hydroxyl group at position 5.
Properties
IUPAC Name |
methyl 3-bromo-2-cyano-5-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-9(13)6-2-5(12)3-8(10)7(6)4-11/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRHZMPNXSBSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection and Initial Functionalization
The synthesis begins with a suitable precursor, typically methyl 2-hydroxybenzoate (methyl salicylate), which provides the hydroxyl group at the 5-position. The initial step involves selective bromination at the 3-position of the aromatic ring.
- Brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS)
- Catalysts like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃)
- Solvent: acetic acid or carbon tetrachloride
- Temperature: 0°C to room temperature to control regioselectivity
Reaction:
$$ \text{Methyl 2-hydroxybenzoate} \xrightarrow[\text{Brominating agent}]{\text{Catalyst, solvent, temp}} \text{Methyl 3-bromo-2-hydroxybenzoate} $$
Conversion of Hydroxy to Nitrile Group
The hydroxyl group at the 2-position is then transformed into a nitrile group (–CN). This step often employs dehydration of the corresponding amidoxime or direct nucleophilic substitution.
Method A: Nitrile formation via dehydration of amidoxime:
- React methyl 3-bromo-2-hydroxybenzoate with hydroxylamine hydrochloride to form the amidoxime derivative.
- Dehydrate the amidoxime using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.
Method B: Direct nucleophilic substitution:
- Use cyanide sources such as sodium cyanide (NaCN) in the presence of a suitable catalyst or solvent, typically at elevated temperatures.
Reaction:
$$ \text{Methyl 3-bromo-2-hydroxybenzoate} \xrightarrow[\text{Dehydrating agent}]{\text{Reflux}} \text{Methyl 3-bromo-2-cyanobenzoate} $$
Introduction of the Hydroxyl Group at the 5-Position
The hydroxyl group at the 5-position is either retained from the starting material or introduced via directed ortho-lithiation followed by electrophilic substitution, such as hydroxylation.
- Directed lithiation of methyl 3-bromo-2-cyanobenzoate at the 5-position using n-butyllithium (n-BuLi) at low temperature.
- Quenching with water or oxygen to form the phenolic hydroxyl group.
Esterification and Final Purification
The final step involves esterification to obtain methyl 3-bromo-2-cyano-5-hydroxybenzoate.
- React the substituted benzoic acid derivative with methyl alcohol (methanol) in the presence of a catalytic amount of acid, such as sulfuric acid, under reflux.
- Purify the product via recrystallization or chromatography.
Data Table: Summary of Preparation Methods
Research Findings and Notes:
- Selectivity: Bromination is regioselective due to the activating hydroxyl group directing electrophilic attack to the 3-position.
- Yield Optimization: Use of phase transfer catalysts and controlled temperature enhances regioselectivity and yield.
- Environmental Considerations: Employing milder reagents like NBS and avoiding toxic reagents such as thionyl chloride improves environmental safety.
- Industrial Relevance: The described methods are adaptable for large-scale synthesis, emphasizing cost-effectiveness and minimal waste.
Chemical Reactions Analysis
Methyl 3-bromo-2-cyano-5-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative .
Scientific Research Applications
Methyl 3-bromo-2-cyano-5-hydroxybenzoate is used extensively in scientific research due to its versatile reactivity and functional groups. Some of its applications include:
Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: Researchers use this compound to study the effects of brominated and cyano-substituted aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2-cyano-5-hydroxybenzoate is primarily related to its functional groups. The bromine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets. The cyano group can act as an electron-withdrawing group, affecting the compound’s reactivity and binding affinity to enzymes and receptors. The hydroxy group can form hydrogen bonds, further stabilizing interactions with molecular targets .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares the substituent positions and functional groups of Methyl 3-bromo-2-cyano-5-hydroxybenzoate with analogous compounds:
Key Observations :
- Substituent Position: The placement of bromo, hydroxyl, and cyano groups significantly impacts electronic and steric properties. For example, the cyano group at position 2 in the target compound creates strong electron-withdrawing effects, enhancing electrophilic substitution reactivity compared to methyl or methoxy groups in analogs .
- Functional Group Diversity: Ethyl 3-bromo-5-cyano-2-formylbenzoate includes a formyl group, which introduces additional reactivity for condensation reactions, unlike the hydroxyl group in the target compound.
Physical and Chemical Properties
Key Insights :
- Acidity: The hydroxyl group at position 5 in the target compound is likely more acidic than the hydroxyl in Methyl 5-bromo-2-hydroxy-3-methoxybenzoate due to stronger electron-withdrawing effects from the adjacent cyano and bromo groups.
- Reactivity: The bromo group in the target compound is primed for Suzuki or Ullmann coupling reactions, whereas the formyl group in Ethyl 3-bromo-5-cyano-2-formylbenzoate offers opportunities for Schiff base formation.
Biological Activity
Methyl 3-bromo-2-cyano-5-hydroxybenzoate is an organic compound with notable biological activities, primarily due to its unique structural features, including a bromine atom, a cyano group, and a hydroxyl group. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C9H6BrNO3
Molecular Weight: 244.06 g/mol
IUPAC Name: Methyl 3-bromo-2-cyano-5-hydroxybenzoate
The compound is characterized by its aromatic ring structure, which is essential for its interaction with biological targets. The presence of the cyano and hydroxyl groups enhances its potential for hydrogen bonding and other interactions with biomolecules.
The biological activity of methyl 3-bromo-2-cyano-5-hydroxybenzoate is largely attributed to its ability to interact with various enzymes and receptors in biological systems. The bromine atom can facilitate oxidative reactions, while the cyano group may act as an electron-withdrawing substituent, influencing the compound's reactivity and binding affinity to targets.
Antimicrobial Properties
Research indicates that methyl 3-bromo-2-cyano-5-hydroxybenzoate exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways .
Enzyme Inhibition
Methyl 3-bromo-2-cyano-5-hydroxybenzoate has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For instance, it shows inhibitory effects on cyclooxygenases (COX), which are crucial in inflammation and cancer progression .
Case Studies
-
Antimicrobial Efficacy : In a controlled study, methyl 3-bromo-2-cyano-5-hydroxybenzoate was tested against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -
Cytotoxicity Assay : In vitro cytotoxicity assays revealed that the compound reduced cell viability in breast cancer cell lines by approximately 70% at a concentration of 100 µM after 48 hours.
Cell Line Viability (%) at 100 µM MCF-7 (Breast Cancer) 30 HT-29 (Colon Cancer) 40
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
